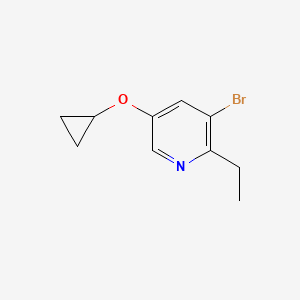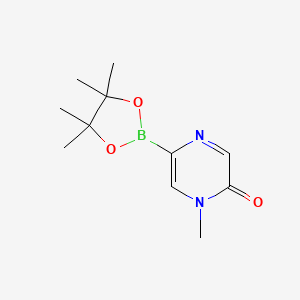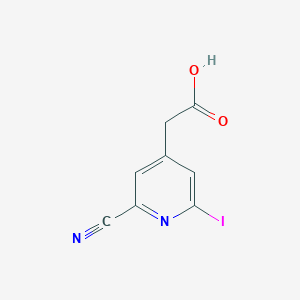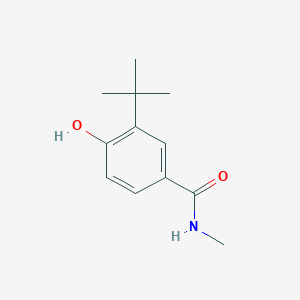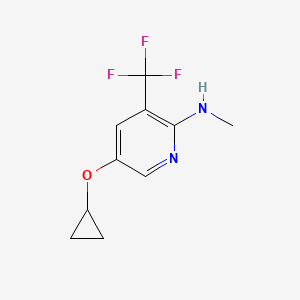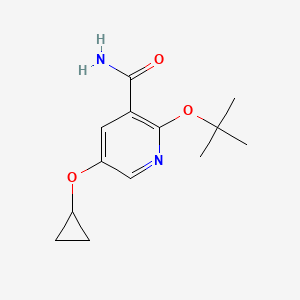
(3-Cyclopropoxy-4-methylpyridin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropoxy-4-methylpyridin-2-YL)methanamine is an organic compound with the molecular formula C10H14N2O It is a derivative of pyridine, featuring a cyclopropoxy group at the third position, a methyl group at the fourth position, and a methanamine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxy-4-methylpyridin-2-YL)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring with the desired substituents. This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with a hydroxylated pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropoxy-4-methylpyridin-2-YL)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyridine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
(3-Cyclopropoxy-4-methylpyridin-2-YL)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound may be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (3-Cyclopropoxy-4-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The cyclopropoxy and methanamine groups play crucial roles in binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-Methylpyridin-4-yl)methanamine: A similar compound with a methyl group instead of a cyclopropoxy group.
(4-Methylpyridin-2-yl)methanamine: Another related compound with the methanamine group at a different position on the pyridine ring.
Cyclopropyl(4-methylpyridin-2-yl)methylamine: A compound with a similar structure but different substituents.
Uniqueness
(3-Cyclopropoxy-4-methylpyridin-2-YL)methanamine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(3-cyclopropyloxy-4-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H14N2O/c1-7-4-5-12-9(6-11)10(7)13-8-2-3-8/h4-5,8H,2-3,6,11H2,1H3 |
InChI Key |
XSVKLHNOHWNSHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)CN)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


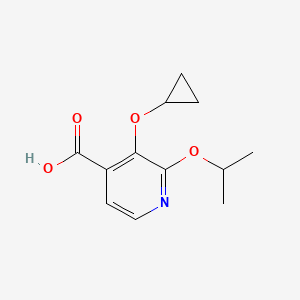
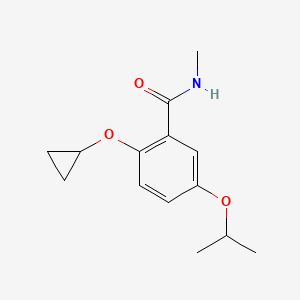
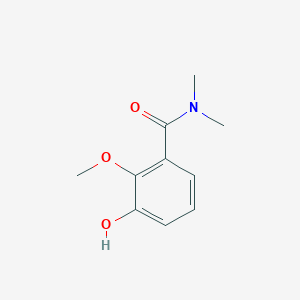
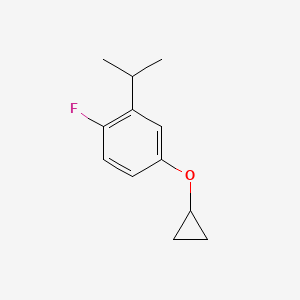
![1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14837965.png)
